molecular formula C14H22N2 B13191673 3-Phenyl-2-(piperidin-4-yl)propan-1-amine

3-Phenyl-2-(piperidin-4-yl)propan-1-amine

Katalognummer: B13191673
Molekulargewicht: 218.34 g/mol
InChI-Schlüssel: GOSJQQCNDGBFAB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Phenyl-2-(piperidin-4-yl)propan-1-amine is a compound that features a phenyl group attached to a propan-1-amine backbone, with a piperidine ring at the 4-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-2-(piperidin-4-yl)propan-1-amine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment of the Phenyl Group: The phenyl group is introduced via Friedel-Crafts alkylation or acylation reactions.

    Formation of the Propan-1-amine Backbone:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically at the amine group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the compound into various reduced forms, often involving the phenyl or piperidine rings.

    Substitution: Substitution reactions can occur at the phenyl ring or the piperidine ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenation and nitration reactions are common, using reagents like chlorine, bromine, and nitric acid.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Wissenschaftliche Forschungsanwendungen

3-Phenyl-2-(piperidin-4-yl)propan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Phenyl-2-(piperidin-4-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

  • 2-Phenyl-2-(piperidin-4-yl)ethan-1-amine
  • 3-Phenyl-2-(piperidin-4-yl)butan-1-amine
  • 4-Phenyl-2-(piperidin-4-yl)butan-1-amine

Comparison: Compared to these similar compounds, 3-Phenyl-2-(piperidin-4-yl)propan-1-amine is unique due to its specific structural configuration, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C14H22N2

Molekulargewicht

218.34 g/mol

IUPAC-Name

3-phenyl-2-piperidin-4-ylpropan-1-amine

InChI

InChI=1S/C14H22N2/c15-11-14(13-6-8-16-9-7-13)10-12-4-2-1-3-5-12/h1-5,13-14,16H,6-11,15H2

InChI-Schlüssel

GOSJQQCNDGBFAB-UHFFFAOYSA-N

Kanonische SMILES

C1CNCCC1C(CC2=CC=CC=C2)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.